1-Bromo-3-(3-chlorophenyl)propan-2-one

Vue d'ensemble

Description

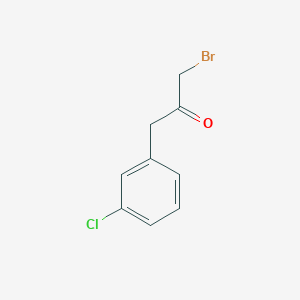

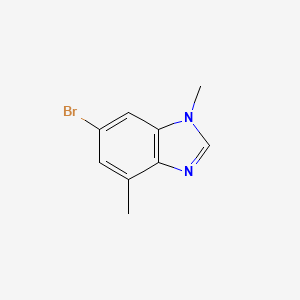

“1-Bromo-3-(3-chlorophenyl)propan-2-one” is a chemical compound with the molecular formula C9H8BrClO . It is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom (Br), a chlorine atom (Cl), nine carbon atoms ©, eight hydrogen atoms (H), and one oxygen atom (O) . The InChI code for this compound is 1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . It has a boiling point of 149 °C/9 mmHg . The compound has a specific gravity of 1.53 at 20/20 . It is soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate .Applications De Recherche Scientifique

Polymer Science Applications

- Catalyst-Transfer Polycondensation : A study explored the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni(dppp)Cl2, resulting in well-defined poly(3-hexylthiophene) with low polydispersity. This process, termed "catalyst-transfer polycondensation," shows the potential of halogenated precursors in facilitating controlled polymerization reactions for high-performance materials (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Organic Synthesis

- Regioselective Gold-Catalyzed Rearrangement : The utility of halogen atoms in promoting regioselective rearrangements was demonstrated through the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes, highlighting the strategic use of bromo and chloro groups in complex organic synthesis (Wang, Lu, & Zhang, 2010).

Optoelectronic and Charge Transport Properties

- Nonlinear Optical Properties : A study on novel noncentrosymmetric donor-acceptor chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, investigated their crystal structure geometry, optoelectronic, and charge transport properties. These materials exhibited promising linear optical, second, and third-order nonlinear optical properties, suggesting their potential in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Biological Activity Potential

- Antifungal Activity : The synthesis and in vitro antifungal evaluation of 1,2,3-triazole derivatives against Candida strains revealed that halogen substituted compounds, including those with bromo and chloro groups, showed promising antifungal profiles. This indicates the potential for further modifications to enhance their efficacy as drug candidates (Lima-Neto et al., 2012).

Safety and Hazards

“1-Bromo-3-(3-chlorophenyl)propan-2-one” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Propriétés

IUPAC Name |

1-bromo-3-(3-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLJAAHTGQYHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)

![1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B1523456.png)